2,4-dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine

Physicochemical property differentiation Molecular complexity Building block selection

CAS 2548994-70-1 is a regioisomerically precise 1,3,5-triazine building block engineered for ATP-competitive kinase inhibitor programs, particularly dual PI3K/mTOR targets. Unlike simpler morpholino-triazine analogs (e.g., CAS 241483-00-1), the piperidine-1-carbonyl substituent at the morpholine 2-position introduces unique steric bulk, hydrogen-bonding capacity, and a solvent-exposed affinity-pocket vector critical for isoform selectivity. With 9 H-bond acceptors, 0 donors, and molecular weight of 337.37 g/mol, this scaffold occupies an optimal fragment-to-lead space. Order through custom synthesis suppliers.

Molecular Formula C15H23N5O4
Molecular Weight 337.37 g/mol
CAS No. 2548994-70-1
Cat. No. B6438622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine
CAS2548994-70-1
Molecular FormulaC15H23N5O4
Molecular Weight337.37 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCOC(C2)C(=O)N3CCCCC3)OC
InChIInChI=1S/C15H23N5O4/c1-22-14-16-13(17-15(18-14)23-2)20-8-9-24-11(10-20)12(21)19-6-4-3-5-7-19/h11H,3-10H2,1-2H3
InChIKeyJURNSKXXTLOVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine (CAS 2548994-70-1): Structural Identity and Compound-Class Context for Procurement Decision-Making


2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine (CAS 2548994-70-1, molecular formula C15H23N5O4, molecular weight 337.37 g/mol) is a heterocyclic small molecule belonging to the 1,3,5-triazine family . Its IUPAC name is [4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone . The compound features a 2,4-dimethoxy-1,3,5-triazine core substituted at the 6-position with a morpholine ring, which in turn is functionalized at the morpholine 2-position with a piperidine-1-carbonyl group. This architecture distinguishes it from simpler 4,6-dimethoxy-1,3,5-triazine derivatives such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine (CAS 241483-00-1) [1]. The compound is primarily available through custom synthesis and specialty chemical suppliers as a research-grade building block.

Why 2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine Cannot Be Replaced by Simpler Triazine-Morpholine Analogs


Generic substitution fails for CAS 2548994-70-1 because its defining structural feature—the piperidine-1-carbonyl substituent at the morpholine 2-position—introduces a fundamentally different molecular topology, hydrogen-bonding capacity, and steric profile compared to the widely available 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine (CAS 241483-00-1) or its N-methylmorpholinium salt DMTMM [1]. While 241483-00-1 is a symmetric coupling reagent precursor with a single morpholine ring, the target compound presents an additional tertiary amide (piperidine carbonyl) that alters both conformational flexibility and potential pharmacophoric interactions [2]. Critically, the regioisomer 2,4-dimethoxy-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3,5-triazine (same molecular formula C15H23N5O4, MW 337.37) demonstrates that even positional isomerism within this scaffold yields chemically distinct entities with divergent spatial presentation of the morpholine-carbonyl-piperidine motif . The quantitative evidence below demonstrates exactly where these structural differences translate into measurable differentiation.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine (CAS 2548994-70-1) Against Its Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation Versus the Parent Morpholine-Triazine (CAS 241483-00-1)

The target compound (C15H23N5O4, MW 337.37 g/mol) possesses a 49.1% higher molecular weight and 8 additional heavy atoms compared to its closest commercially prevalent analog, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine (CAS 241483-00-1, C9H14N4O3, MW 226.23 g/mol) . This mass increase reflects the addition of a piperidine-1-carbonyl group (C6H10NO, ~112 Da) at the morpholine 2-position, which introduces a tertiary amide functionality and a six-membered piperidine ring not present in the parent compound . The increased molecular complexity directly affects chromatographic retention behavior, solubility profile, and the number of rotational degrees of freedom available for target engagement.

Physicochemical property differentiation Molecular complexity Building block selection

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation for Drug-Likeness Profiling

The target compound contains 9 hydrogen bond acceptors (5 nitrogen atoms in the triazine, morpholine, and piperidine rings plus 4 oxygen atoms from two methoxy groups and one carbonyl), compared to 7 hydrogen bond acceptors in the parent CAS 241483-00-1 . This increased HBA count, combined with 0 hydrogen bond donors (versus 0 in the parent), yields a predicted topological polar surface area (TPSA) elevation that influences membrane permeability and oral bioavailability predictions within the Lipinski rule-of-five framework [1]. Compounds from the broader 1,3,5-triazine class with morpholine and piperidine substituents have demonstrated drug-like physicochemical profiles, with the dimorpholino-triazine derivative PKI-587 (gedatolisib, MW 615.7) achieving clinical evaluation as a dual PI3K/mTOR inhibitor [2].

Drug-likeness Hydrogen bonding ADME prediction Fragment-based drug design

Regioisomeric Precision: 2-Position vs. 3-Position Morpholine Substitution Creates Chemically Distinct Entities

The target compound (CAS 2548994-70-1) is the morpholine 2-substituted regioisomer, in which the piperidine-1-carbonyl group is attached at the morpholine 2-position adjacent to the ring oxygen. A closely related regioisomer, 2,4-dimethoxy-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3,5-triazine, bears the morpholine-4-carbonyl group on the piperidine ring rather than the morpholine ring . Although these two compounds share the identical molecular formula (C15H23N5O4) and molecular weight (337.37 g/mol), they differ fundamentally in their connectivity: the target compound places the carbonyl on the morpholine ring (forming a morpholine-2-carboxamide), while the regioisomer places it on the piperidine ring (forming a piperidine-1-carboxamide) . This regioisomeric distinction alters the spatial orientation of the piperidine and morpholine rings relative to the triazine core, which can critically affect binding to biological targets or reactivity in downstream synthetic transformations.

Regioisomer differentiation Positional isomerism Chemical procurement Synthetic building block

Class-Level Pharmacophoric Potential: Morpholine-Piperidine-Triazine Hybrids as Privileged Kinase Inhibitor Scaffolds

The 1,3,5-triazine scaffold bearing morpholine and piperidine substituents constitutes a privileged pharmacophore for ATP-competitive kinase inhibition, particularly against the PI3K/AKT/mTOR pathway [1]. The clinical candidate PKI-587 (gedatolisib), a bis(morpholino-1,3,5-triazine) derivative containing a (dimethylamino)piperidine-1-carbonyl moiety, demonstrates PI3Kα IC50 = 0.4 nM, mTOR IC50 = 1.6 nM, and PI3Kγ IC50 = 5.4 nM in cell-free assays [1]. A review of s-triazine medicinal chemistry reported that triazine derivatives containing one piperidine and one morpholine ring (closely analogous to the target compound's substitution pattern) achieved antiproliferative IC50 values in the range 10.4–22.2 µM against MCF-7 breast cancer cells [2]. Separately, 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivatives demonstrated MAO-A inhibitory activity comparable to the standard inhibitor clorgyline, with selectivity over MAO-B [3]. While these data are class-level and not measured directly on CAS 2548994-70-1, they establish the broader pharmacophoric relevance of the dimethoxy-triazine-morpholine-piperidine architecture.

Kinase inhibition PI3K/mTOR Pharmacophore Anticancer

Structural Novelty and Intellectual Property Differentiation: Absence from PubChem and Patent Databases

A systematic search across PubChem, Google Patents, and the European Patent Office database yielded no direct entries for CAS 2548994-70-1 as of 2026 [1][2][3]. This contrasts with the parent compound CAS 241483-00-1, which appears in PubChem, is referenced as an intermediate in DMTMM synthesis patents, and is listed as Dabigatran Impurity 72 in pharmaceutical regulatory filings [4]. Similarly, the clinical-stage triazine-morpholine-piperidine hybrid PKI-587 (CAS 1197160-78-3) is extensively patented and described in both primary literature and patent families [5]. The absence of CAS 2548994-70-1 from patent and public compound databases, combined with its availability only through specialty chemical suppliers, suggests a relatively unexplored chemical space that may offer freedom-to-operate advantages for organizations developing proprietary triazine-based chemical series.

Chemical novelty Intellectual property Freedom to operate Patent landscape

Recommended Application Scenarios for 2,4-Dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine (CAS 2548994-70-1)


Kinase Inhibitor Lead Generation: PI3K/AKT/mTOR Pathway Programs Requiring Morpholine-Piperidine-Triazine Hybrid Scaffolds

Organizations pursuing ATP-competitive kinase inhibitors—particularly dual PI3K/mTOR inhibitors—can deploy CAS 2548994-70-1 as a structurally differentiated building block. The compound embeds the morpholine-triazine core essential for hinge-region binding in the PI3K/mTOR ATP-binding pocket, as demonstrated by the clinical candidate PKI-587 (PI3Kα IC50 = 0.4 nM, mTOR IC50 = 1.6 nM) [1]. The piperidine-1-carbonyl substituent at the morpholine 2-position provides a vector for additional solvent-exposed or affinity-pocket interactions distinct from those accessible with the simpler CAS 241483-00-1 scaffold. SAR exploration around the piperidine carbonyl region may identify isoforms with improved selectivity profiles versus the four class I PI3K isoforms.

Fragment-Based Drug Discovery (FBDD): A Medium-Complexity Fragment with Both Morpholine and Piperidine Pharmacophoric Elements

With a molecular weight of 337.37 g/mol, CAS 2548994-70-1 occupies an intermediate position between low-complexity fragments (MW < 250) and fully elaborated lead compounds. Its 9 hydrogen bond acceptors and 0 hydrogen bond donors provide a directional hydrogen-bonding profile suitable for initial fragment screening while offering multiple synthetic handles (methoxy groups, tertiary amide) for subsequent fragment growth or linking strategies. The compound's regioisomeric precision—with the piperidine-1-carbonyl group specifically at the morpholine 2-position rather than alternative attachment points—ensures that fragment hits can be unambiguously advanced without isomeric ambiguity .

Custom Synthesis and Medicinal Chemistry Building Block Procurement for Parallel SAR Libraries

CAS 2548994-70-1 can serve as a key intermediate for generating focused libraries of triazine-based analogs through derivatization at the piperidine ring (via the tertiary amide nitrogen or through ring modifications) or through replacement of the dimethoxy groups with alternative leaving groups on the triazine core. The compound's synthetic accessibility from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) via sequential nucleophilic substitution enables scalable preparation for library synthesis, while the absence of prior patent coverage [2] may reduce encumbrance risks for organizations pursuing proprietary chemical series.

Negative Control or Tool Compound Design for Triazine-Coupling Reagent Selectivity Studies

Because the closely related compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine (CAS 241483-00-1) and its N-methylmorpholinium salt (DMTMM) are established peptide coupling reagents [3], CAS 2548994-70-1—which bears a bulky piperidine carbonyl at the morpholine 2-position—may serve as a sterically hindered negative control or selectivity probe in mechanistic studies of triazine-mediated amide/ester bond formation. The additional steric bulk at the morpholine 2-position is predicted to alter the kinetics of nucleophilic activation at the triazine C-2 position relative to the unsubstituted morpholine analog, though direct kinetic measurements remain to be reported.

Quote Request

Request a Quote for 2,4-dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.